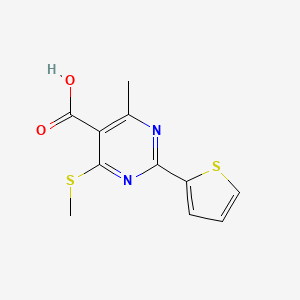

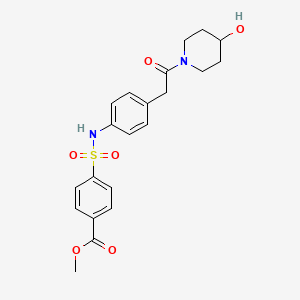

![molecular formula C8H16ClNO B2825374 {1-Azabicyclo[3.2.1]octan-5-yl}methanol hydrochloride CAS No. 1955561-19-9](/img/structure/B2825374.png)

{1-Azabicyclo[3.2.1]octan-5-yl}methanol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“{1-Azabicyclo[3.2.1]octan-5-yl}methanol hydrochloride” is a chemical compound with the CAS Number: 2418595-08-9 . It has a molecular weight of 177.67 . It is typically stored at 4 degrees Celsius and is usually in the form of a powder .

Synthesis Analysis

The synthesis of “this compound” or similar compounds often involves enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis

The IUPAC name for this compound is ((1S,5R)-6-azabicyclo[3.2.1]octan-5-yl)methanol hydrochloride . The InChI code for this compound is 1S/C8H15NO.ClH/c10-6-8-3-1-2-7(4-8)5-9-8;/h7,9-10H,1-6H2;1H/t7-,8+;/m0./s1 .Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 177.67 .Scientific Research Applications

Stereoselective Ring Expansion

- Chiral-Bridged Azepanes Synthesis : A study by Wojaczyńska, Turowska-Tyrk, and Skarżewski (2012) demonstrates the stereoselective ring expansion of 2-azanorbornan-3-yl methanols to create chiral-bridged azepanes. This process involves high yielding, stereoselective ring expansion to novel 2-azabicyclo[3.2.1]octane systems via aziridinium intermediates (Wojaczyńska, Turowska-Tyrk, & Skarżewski, 2012).

Anti-Influenza Virus Activity

- Tricyclic Compounds Development : Oka et al. (2001) designed several novel tricyclic compounds based on the structure of triperiden for anti-influenza virus agents, including a compound with 1-azabicyclo[3.3.0]octan-5-yl moiety. One of these compounds showed potent anti-influenza A virus activity (Oka et al., 2001).

Crystallography and Structural Studies

- Crystal Data of Azabicyclo Compounds : Sonar, Parkin, and Crooks (2004) analyzed crystals of azabicyclo compounds, contributing to the understanding of the molecular structure and properties of these types of chemicals (Sonar, Parkin, & Crooks, 2004).

Synthesis and Characterization in Nanotechnology

- Zn Nanoparticles Synthesis : Pushpanathan and Kumar (2014) utilized a hetero bicyclic compound related to 1-azabicyclo[3.2.1]octan-5-yl for synthesizing and stabilizing zinc nanoparticles, illustrating its potential in nanotechnology applications (Pushpanathan & Kumar, 2014).

Chemical Reactions and Synthesis

- Reactions with Nucleophilic Reagents : Chlenov, Salamonov, and Tartakovskii (1976) studied the reactions of similar bicyclic compounds with various reagents, expanding the understanding of their chemical reactivity (Chlenov, Salamonov, & Tartakovskii, 1976).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of {1-Azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold, which is a central part of this compound, is the core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .

Mode of Action

The exact mode of action of {1-Azabicyclo[32Compounds with the 8-azabicyclo[321]octane scaffold are known to interact with their targets in a stereoselective manner . This means that the compound’s three-dimensional structure plays a crucial role in its interaction with its targets.

Biochemical Pathways

The specific biochemical pathways affected by {1-Azabicyclo[32Tropane alkaloids, which share a similar structure, are known to affect various biological pathways due to their wide array of biological activities .

Result of Action

The molecular and cellular effects of {1-Azabicyclo[32Compounds with a similar structure, such as tropane alkaloids, are known to have a wide array of biological activities .

properties

IUPAC Name |

1-azabicyclo[3.2.1]octan-5-ylmethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c10-7-8-2-1-4-9(6-8)5-3-8;/h10H,1-7H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEGIVMPWVFOFAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCN(C1)C2)CO.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[(3,5-Difluorophenyl)methyl]sulfanyl}-11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2825295.png)

![1-(2-Fluoro-3-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2825301.png)

![1-(4-chlorobenzyl)-3-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![[4-(4-Chlorophenyl)-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2825307.png)

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-(methylthio)nicotinamide](/img/structure/B2825311.png)

![[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-(5-fluoro-6-methylpyridin-2-yl)methanone](/img/structure/B2825312.png)